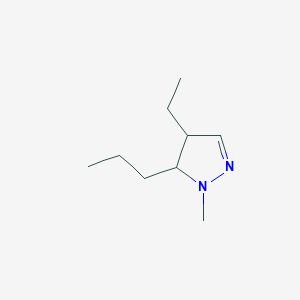

2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-

Description

The exact mass of the compound 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14339-24-3 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4-ethyl-2-methyl-3-propyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C9H18N2/c1-4-6-9-8(5-2)7-10-11(9)3/h7-9H,4-6H2,1-3H3 |

InChI Key |

XTPXCQGGKOLTOG-UHFFFAOYSA-N |

SMILES |

CCCC1C(C=NN1C)CC |

Canonical SMILES |

CCCC1C(C=NN1C)CC |

Other CAS No. |

14339-24-3 |

Synonyms |

4-Ethyl-1-methyl-5-propyl-2-pyrazoline |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profiling of 2-Pyrazoline Derivatives: A Technical Guide for Researchers

Introduction

2-Pyrazolines are a prominent class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise structural elucidation of novel 2-pyrazoline derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This technical guide provides an in-depth overview of the spectroscopic characterization of 2-pyrazoline derivatives, with a specific focus on the anticipated data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.

Predicted Spectroscopic Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| CH (C5) | dd | ~4.5 - 5.0 |

| CH (C4) | m | ~2.8 - 3.2 |

| CH₂ (C4-ethyl) | q | ~1.6 - 1.8 |

| CH₃ (C4-ethyl) | t | ~0.9 - 1.1 |

| N-CH₃ | s | ~2.5 - 2.8 |

| CH₂ (C5-propyl, α) | m | ~1.4 - 1.6 |

| CH₂ (C5-propyl, β) | m | ~1.3 - 1.5 |

| CH₃ (C5-propyl, γ) | t | ~0.8 - 1.0 |

| CH₂ (C3) | t | ~3.0 - 3.4 |

Note: Chemical shifts are referenced to TMS in CDCl₃. dd = doublet of doublets, m = multiplet, q = quartet, t = triplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (C3) | ~155 - 160 |

| CH (C5) | ~70 - 75 |

| CH (C4) | ~50 - 55 |

| CH₂ (C3) | ~40 - 45 |

| N-CH₃ | ~35 - 40 |

| CH₂ (C4-ethyl) | ~25 - 30 |

| CH₃ (C4-ethyl) | ~10 - 15 |

| CH₂ (C5-propyl, α) | ~30 - 35 |

| CH₂ (C5-propyl, β) | ~20 - 25 |

| CH₃ (C5-propyl, γ) | ~10 - 15 |

Table 3: Predicted IR and Mass Spectrometry Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline

| Spectroscopic Technique | Feature | Predicted Value |

| IR Spectroscopy | C=N Stretch | 1590 - 1620 cm⁻¹ |

| C-N Stretch | 1200 - 1250 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 154 |

| Common Fragments | Fragments corresponding to the loss of ethyl, propyl, and methyl groups. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of 2-pyrazoline derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-pyrazoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is employed.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For 2-pyrazolines, the C=N stretching vibration is of particular importance.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and typically provides a strong molecular ion peak.

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a newly synthesized 2-pyrazoline derivative.

This comprehensive approach, combining predictive data with standardized experimental protocols, provides a robust framework for the structural characterization of novel 2-pyrazoline derivatives, thereby accelerating the drug discovery and development process.

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted 2-Pyrazoline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of substituted 2-pyrazoline derivatives, a class of heterocyclic compounds renowned for their diverse and significant biological activities. Understanding the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.

Introduction to 2-Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Among the possible tautomeric forms, the 2-pyrazoline scaffold is the most extensively studied due to its stability and prominent role in medicinal chemistry.[2][3] Derivatives of 2-pyrazoline exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, antitumor, and anticancer activities.[1][4][5] Notably, they have also been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and as cannabinoid CB1 receptor antagonists.[2][4][6]

The therapeutic potential of these compounds is greatly influenced by the nature and position of substituents on the pyrazoline ring.[2] Therefore, single-crystal X-ray diffraction analysis is an indispensable tool, providing precise data on bond lengths, bond angles, and overall molecular conformation, which are critical for understanding their interaction with biological targets and for the development of new, more potent therapeutic agents.

Experimental Protocols

The journey from a conceptual molecule to a fully characterized crystal structure involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

The most prevalent and versatile method for synthesizing 2-pyrazoline derivatives involves a two-step process starting from substituted aromatic ketones and aldehydes.[3][7]

Step 1: Synthesis of α,β-Unsaturated Ketones (Chalcones) This step typically employs the Claisen-Schmidt condensation reaction.

-

Procedure: An appropriately substituted acetophenone and a substituted aromatic aldehyde are dissolved in a solvent such as ethanol.[8] An alkali catalyst, like sodium hydroxide, is added to the mixture, which is then stirred, often in an ice bath, for a duration ranging from minutes to several hours.[8] The reaction is monitored for completion (e.g., by Thin Layer Chromatography - TLC). The resulting chalcone product is often precipitated by pouring the reaction mixture into ice-cold water, then filtered, washed, and recrystallized from a suitable solvent like ethanol.[8]

Step 2: Cyclization to form the 2-Pyrazoline Ring The synthesized chalcone is cyclized with a hydrazine source to form the five-membered ring.

-

Procedure: The chalcone is refluxed with hydrazine hydrate in a solvent such as ethanol, glacial acetic acid, or formic acid.[3][9] The reaction time can vary from a few hours to over 24 hours.[9][10] Upon completion, the mixture is cooled and poured into ice water to precipitate the crude 2-pyrazoline derivative. The final product is then purified by recrystallization from solvents like ethanol or acetone.[6][10] Microwave-assisted synthesis can also be employed as a greener and more efficient alternative to conventional heating.[6]

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.

-

Methodology: The purified 2-pyrazoline derivative is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, toluene) to create a saturated or near-saturated solution.[6][11] Single crystals are grown through slow evaporation of the solvent at room temperature. The choice of solvent is crucial and is determined empirically to yield crystals of appropriate size and quality, free from defects.

This is the definitive method for determining the three-dimensional structure of a molecule.

-

Data Collection: A suitable single crystal is selected, mounted on a goniometer, and typically cooled to a low temperature (around 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[12] X-ray diffraction data are collected using a diffractometer, commonly employing MoKα (λ = 0.71073 Å) radiation.[13]

-

Structure Solution and Refinement: The crystal structure is solved from the collected diffraction data using "direct methods".[14] The initial structural model is then refined using a full-matrix least-squares procedure, which iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[14] This process yields precise atomic coordinates, bond lengths, bond angles, and other crucial geometric parameters.

Quantitative Data Presentation: Crystallographic Parameters

The results of a crystal structure analysis are summarized in a set of crystallographic data. The table below presents a comparison of such data for several distinct substituted 2-pyrazoline derivatives reported in the literature.

| Compound ID | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | CCDC No. | Ref. |

| 1 | C₁₆H₁₃FN₂O | Monoclinic | Cc | 11.9069 | 6.2516 | 17.3103 | 90 | 98.737 | 90 | 4 | 895315 | [11][15] |

| 2 | C₁₆H₁₂BrFN₂O | Monoclinic | Cc | 6.2375 | 12.191 | 18.703 | 90 | 93.239 | 90 | 4 | 895316 | [11][15] |

| 3 | C₁₇H₁₄ClFN₂O | Monoclinic | P2₁/c | 6.1087 | 12.3725 | 19.6142 | 90 | 97.769 | 90 | 4 | 895317 | [11][15] |

| 4 | C₁₇H₁₃BrN₂O₂ | Triclinic | P1 | 9.348 | 9.793 | 16.366 | 87.493 | 87.318 | 84.676 | 4 | 2196195 | [13] |

| 5 | C₂₃H₁₈N₂O₂ | Monoclinic | P2₁/n | 21.5455 | 7.3813 | 22.7766 | 90 | 101.092 | 90 | 8 | 2235766 | [13] |

Z = Number of molecules in the crystallographic unit cell.

Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz illustrate the key processes involved in the structural analysis and its application in drug discovery.

References

- 1. actascientific.com [actascientific.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. pramanaresearch.org [pramanaresearch.org]

- 9. pubs.iscience.in [pubs.iscience.in]

- 10. Design, Synthesis, and Evaluation of a New Series of 2-Pyrazolines as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spast.org [spast.org]

- 15. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Novel Pyrazoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazoline scaffolds, five-membered heterocyclic rings with two adjacent nitrogen atoms, have emerged as a significant and versatile framework in medicinal chemistry. Their inherent stability and the amenability of their structure to diverse substitutions have led to the development of a plethora of novel derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the promising therapeutic applications of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5][6] Many of these compounds have been shown to be effective against a range of cancer cell lines, including those of the pancreas, brain, liver, and breast.[4][7][8]

A key mechanism of action for some pyrazoline derivatives is the inhibition of critical enzymes and growth factors involved in cancer progression, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), Aurora kinases, and COX-2.[4] Furthermore, some derivatives have been found to induce apoptosis (programmed cell death) and cause DNA cleavage in cancer cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazoline compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Table 1: Anticancer Activity of Novel Pyrazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11 | AsPC-1 (Pancreatic) | 16.8 | [4] |

| 11 | U251 (Glioblastoma) | 11.9 | [4] |

| 12 | AsPC-1 (Pancreatic) | 62.1 | [4] |

| 12 | U251 (Glioblastoma) | 70.1 | [4] |

| b17 | HepG-2 (Liver) | 3.57 | [7] |

| 9 | Jurkat E6.1 (Leukemia) | 3.17 | [5] |

| 9 | HL60 (Leukemia) | 0.94 | [5] |

| 10 | MCF7 (Breast) | 0.277 | [5] |

| 10 | HeLa (Cervical) | 0.16 | [5] |

| 10 | DLD1 (Colon) | 1.27 | [5] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents.[2] Pyrazoline derivatives have shown considerable promise as antibacterial and antifungal agents, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][9][10] The mechanism of their antimicrobial action is believed to involve interference with microbial enzymes, DNA, and cellular membranes.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The pyrazoline compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Table 2: Antimicrobial Activity of Novel Pyrazoline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| P1 | E. coli | 3.121 | [10] |

| P1 | P. aeruginosa | 1.5 | [10] |

| P1 | B. pumilus | 22 | [10] |

| P6 | A. niger | 0.83 | [10] |

| P6 | P. chrysogenum | 0.093 | [10] |

| 9 | Drug-Resistant Staphylococcus | 4 | [11] |

| 9 | Drug-Resistant Enterococcus | 4 | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases. Pyrazoline derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and enzymes.[5][12][13] For instance, some compounds have been shown to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS), both of which play crucial roles in the inflammatory process.[14] The inhibition of cyclooxygenase (COX) enzymes is another mechanism through which pyrazolines exert their anti-inflammatory effects.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally to the animals.

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Table 3: Anti-inflammatory Activity of a Novel Pyrazoline Derivative

| Compound ID | Assay | Dosage | Inhibition (%) | Reference |

| 1c | Carrageenan-induced paw edema | 50 mg/kg/day | Significant suppression | [14] |

| 2d | Carrageenan-induced paw edema | Not specified | Potent inhibition | [12][13] |

| 2e | Carrageenan-induced paw edema | Not specified | Potent inhibition | [12][13] |

Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Pyrazoline derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting against oxidative damage.[15][16][17] Their antioxidant capacity is often evaluated using assays that measure their ability to donate a hydrogen atom or a single electron.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for assessing the free radical scavenging activity of compounds.

-

DPPH Solution: A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

-

Reaction Mixture: The pyrazoline compound is added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance and a color change from violet to yellow.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

Table 4: Antioxidant Activity of Novel Pyrazoline Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| 5 | DPPH radical scavenging | - | [15] |

| 5 | Lipid peroxidation inhibition (basal and stimulated) | < 15 | [15] |

| 2g | Lipoxygenase inhibition | 80 | [12] |

| 3c | DPPH radical scavenging | 48.13 (µg/mL) | [18] |

| 3g | DPPH radical scavenging | 46.03 (µg/mL) | [18] |

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge.[1][19][20] Pyrazoline derivatives have emerged as promising neuroprotective agents, with studies demonstrating their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1][19] By inhibiting these enzymes, pyrazolines can help to increase the levels of essential neurotransmitters in the brain. Some derivatives have also been shown to protect neuronal cells from oxidative stress-induced damage.[21][22]

Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Assay

This in vitro assay is used to model Parkinson's disease and screen for neuroprotective compounds.

-

Cell Culture: A suitable neuronal cell line, such as PC-12 cells, is cultured.

-

Compound Pre-treatment: The cells are pre-treated with the pyrazoline compounds for a specific duration.

-

Induction of Neurotoxicity: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the cell culture to induce oxidative stress and cell death, mimicking the dopaminergic neuron loss seen in Parkinson's disease.

-

Cell Viability Assessment: After incubation with 6-OHDA, cell viability is assessed using methods like the MTT assay.

-

Evaluation of Neuroprotection: An increase in cell viability in the compound-treated groups compared to the 6-OHDA-only treated group indicates a neuroprotective effect.

Table 5: Neuroprotective Activity of Novel Pyrazoline Derivatives

| Compound ID | Assay | Cell Viability (%) | Reference |

| 3h | 6-OHDA-induced neurotoxicity in PC-12 cells | 20% reduction in cell death | [21] |

| 4h | 6-OHDA-induced neurotoxicity in PC-12 cells | 23% reduction in cell death | [21] |

| A04 | Acetylcholinesterase Inhibition | 0.0028 ± 0.0006 µM of AChE/min/mg protein | [19] |

Visualizing Mechanisms and Workflows

To better understand the processes involved in the synthesis and evaluation of pyrazoline compounds, as well as their mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: General synthetic route for pyrazoline derivatives.

Caption: Anticancer mechanism of pyrazoline derivatives.

Caption: Anti-inflammatory action via iNOS inhibition.

Conclusion

The diverse and potent biological activities of novel pyrazoline compounds underscore their significant potential in drug discovery and development. The data and protocols presented in this guide highlight the promising anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties of this class of heterocyclic compounds. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles, paving the way for the development of new and effective treatments for a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. theaspd.com [theaspd.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japer.in [japer.in]

- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unraveling the Mechanisms: A Technical Guide to the Action of 2-Pyrazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted mechanisms of action of 2-pyrazoline derivatives, a class of heterocyclic compounds demonstrating a broad spectrum of pharmacological activities. This document provides a comprehensive overview of their anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, with a focus on the underlying molecular pathways and experimental methodologies used in their study.

Anticancer Mechanisms of Action

2-pyrazoline derivatives have emerged as promising candidates in oncology research, primarily through their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancerous cells.[1]

Induction of Apoptosis

A key mechanism by which 2-pyrazoline derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that certain derivatives can trigger the apoptotic cascade in various cancer cell lines, including human pancreatic adenocarcinoma (AsPC-1), glioblastoma (U87 and U251), and hepatocellular carcinoma (HepG-2).[1][2] The process often involves the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, several 2-pyrazoline derivatives have been shown to cause cell cycle arrest, preventing the proliferation of cancer cells.[1] For instance, compound b17 has been observed to arrest HepG-2 cells in the G2/M phase of the cell cycle.[1] This disruption of the normal cell cycle progression ultimately inhibits tumor growth.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 11 | AsPC-1 | 16.8 | Apoptosis, DNA Cleavage | [2] |

| 11 | U251 | 11.9 | Apoptosis, DNA Cleavage | [2] |

| 1b | HepG-2 | 6.78 | Cell Cycle Arrest, Apoptosis | |

| 2b | HepG-2 | 16.02 | Cell Cycle Arrest, Apoptosis | |

| b17 | HepG-2 | 3.57 | G2/M Phase Arrest, Apoptosis | [1] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-pyrazoline derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Cell Treatment: Treat cells with the 2-pyrazoline derivative at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with the compound of interest, harvest, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathway Diagram

References

An In-depth Technical Guide on the Solubility and Stability of 4-ethyl-1-methyl-5-propyl-2-pyrazoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility and stability data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline are not extensively available in public literature. This guide provides a comprehensive framework based on the known properties of pyrazoline derivatives and established methodologies for characterizing small molecules. The data presented herein is illustrative and intended to serve as a reference for experimental design.

Introduction to 4-ethyl-1-methyl-5-propyl-2-pyrazoline

4-ethyl-1-methyl-5-propyl-2-pyrazoline is a heterocyclic organic compound belonging to the pyrazoline family. Pyrazoline derivatives are a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, analgesic, and neuropharmacological effects.[1][2] The stability of the pyrazoline ring system and the potential for substitution at various positions allow for the synthesis of a wide array of derivatives with tailored properties.[3][4] Understanding the solubility and stability of this specific analogue is critical for its potential development as a therapeutic agent, as these properties fundamentally influence bioavailability, formulation, and shelf-life.

Predicted Physicochemical Properties

The structure of 4-ethyl-1-methyl-5-propyl-2-pyrazoline, with its alkyl substituents (ethyl, methyl, propyl), suggests a predominantly lipophilic or non-polar character. This is consistent with general observations for 2-pyrazoline derivatives, which are often reported to be insoluble in water but soluble in organic solvents like propylene glycol. The presence of two nitrogen atoms in the pyrazoline ring can allow for hydrogen bonding, which may impart some degree of solubility in polar protic solvents.

Solubility Profile

Solubility is a critical physicochemical parameter that affects a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and ability to achieve true thermodynamic equilibrium. Kinetic solubility testing is also valuable in early drug discovery for high-throughput screening.[5]

Predicted Solubility in Various Solvents

Based on the lipophilic nature inferred from its structure, 4-ethyl-1-methyl-5-propyl-2-pyrazoline is expected to exhibit poor solubility in aqueous media and good solubility in organic solvents. The following table presents hypothetical, yet plausible, solubility data for the compound in a range of common pharmaceutical solvents.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C |

| Water | Polar Protic (Aqueous) | < 0.1 |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |

| Ethanol | Polar Protic | > 50 |

| Methanol | Polar Protic | > 50 |

| Propylene Glycol | Polar Protic | > 30 |

| Acetone | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Non-Polar | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the thermodynamic equilibrium solubility of 4-ethyl-1-methyl-5-propyl-2-pyrazoline.

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the undissolved solid phase.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a plateau in concentration.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] These studies are crucial for defining storage conditions and shelf-life.

Factors Affecting Stability

The stability of the pyrazoline ring can be influenced by:

-

pH: The pyrazoline ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Temperature: Elevated temperatures can accelerate degradation pathways.

-

Light: Photodegradation can occur, particularly if the molecule contains chromophores that absorb UV or visible light.

-

Oxidation: The nitrogen atoms and adjacent carbons could be susceptible to oxidation.

Experimental Protocol: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is required to separate the intact drug from any degradation products.[7][]

-

Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving the parent compound from potential degradants. A typical method for pyrazoline derivatives might use a C18 column with a mobile phase consisting of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like methanol or acetonitrile.[9][10]

-

Forced Degradation (Stress Testing): Subject the compound to harsh conditions to intentionally induce degradation. This helps to identify likely degradation products and validate the analytical method's stability-indicating capabilities.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug at 80°C for 48 hours.

-

Photostability: Expose the drug to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples by the developed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.

Long-Term and Accelerated Stability Study Design

The following table outlines a typical stability study design according to International Council for Harmonisation (ICH) guidelines.

| Study Type | Storage Condition | Testing Time Points (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of a new chemical entity like 4-ethyl-1-methyl-5-propyl-2-pyrazoline.

Caption: Experimental workflow for solubility and stability testing.

Relevant Signaling Pathway: Cannabinoid Receptor 1 (CB1)

Pyrazoline derivatives have been investigated as modulators of the cannabinoid receptors, particularly CB1, which is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[11][12] The diagram below illustrates the canonical CB1 signaling pathway.

Caption: Simplified CB1 receptor signaling pathway.

Conclusion

While specific data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline is pending experimental investigation, this guide provides a robust framework for its characterization. Based on its structure and the properties of related compounds, it is predicted to be a lipophilic molecule with poor aqueous solubility but good solubility in organic solvents. Its stability profile must be rigorously evaluated using forced degradation studies and long-term stability trials under ICH conditions. The detailed protocols and illustrative diagrams provided here serve as a comprehensive resource for researchers undertaking the physicochemical characterization of this and other novel pyrazoline derivatives in a drug discovery and development context.

References

- 1. Synthesis, characterization and biological activity of pyrazoline derivatives - ProQuest [proquest.com]

- 2. rjptonline.org [rjptonline.org]

- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,4,5-Trisubstituted 2-Pyrazolines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 1,4,5-trisubstituted 2-pyrazolines, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate the selection and optimization of synthetic routes.

Core Synthetic Strategies

The synthesis of 1,4,5-trisubstituted 2-pyrazolines predominantly relies on the cyclocondensation reaction between α,β-unsaturated carbonyl compounds, commonly known as chalcones, and various hydrazine derivatives. This versatile reaction allows for the introduction of a wide range of substituents at the 1, 3, and 5-positions of the pyrazoline ring. Variations in reaction conditions, such as the choice of solvent, catalyst, and energy source, have been extensively explored to optimize yields and reaction times.

Modern approaches, including multi-component reactions, offer a streamlined and efficient alternative to traditional multi-step syntheses. These methods often involve the in-situ formation of intermediates, reducing the need for isolation and purification of intermediates and improving overall efficiency.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The following tables summarize quantitative data for the synthesis of 1,4,5-trisubstituted 2-pyrazolines via different methodologies, allowing for a clear comparison of their efficiencies.

Table 1: Conventional Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines from Chalcones and Hydrazine Derivatives

| Entry | Chalcone Substituents (Ar1-CO-CH=CH-Ar2) | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1 | Ar1 = C6H5, Ar2 = C6H5 | Phenylhydrazine | Ethanol | Acetic Acid | 8 | 85 | |

| 2 | Ar1 = 4-Cl-C6H4, Ar2 = C6H5 | Phenylhydrazine | Acetic Acid | - | 6 | 92 | |

| 3 | Ar1 = 4-OCH3-C6H4, Ar2 = C6H5 | Hydrazine Hydrate | Ethanol | - | 5 | 78 | |

| 4 | Ar1 = C6H5, Ar2 = 4-NO2-C6H4 | Phenylhydrazine | Ethanol | Acetic Acid | 4 | 88 | |

| 5 | Ar1 = 2-Naphthyl, Ar2 = 4-Cl-C6H4 | Phenylhydrazine | Acetic Acid | - | 7 | 90 |

Table 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines

| Entry | Chalcone Substituents (Ar1-CO-CH=CH-Ar2) | Hydrazine Derivative | Solvent | Power (W) | Reaction Time (min) | Yield (%) | Reference |

| 1 | Ar1 = C6H5, Ar2 = C6H5 | Phenylhydrazine | Ethanol | 300 | 5 | 95 | |

| 2 | Ar1 = 4-Cl-C6H4, Ar2 = C6H5 | Phenylhydrazine | Acetic Acid | 450 | 3 | 94 | |

| 3 | Ar1 = 4-OCH3-C6H4, Ar2 = C6H5 | Hydrazine Hydrate | Ethanol | 300 | 7 | 85 |

Table 3: Ultrasound-Assisted Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines

| Entry | Chalcone Substituents (Ar1-CO-CH=CH-Ar2) | Hydrazine Derivative | Solvent | Condition | Reaction Time (min) | Yield (%) | Reference |

| 1 | Ar1 = Thiophen-2-yl, Ar2 = C6H5 | Aminoguanidine HCl | Ethanol | Ultrasonic Irradiation | 20 | 85 | |

| 2 | Ar1 = C6H5, Ar2 = 4-Cl-C6H4 | Aminoguanidine HCl | Ethanol | Ultrasonic Irradiation | 15 | 92 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 1,4,5-trisubstituted 2-pyrazolines.

Protocol 1: General Procedure for the Conventional Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines from Chalcones and Phenylhydrazine

-

Reaction Setup: A mixture of the appropriately substituted chalcone (1 mmol) and phenylhydrazine (1.2 mmol) is taken in a round-bottom flask.

-

Solvent and Catalyst Addition: Ethanol (20 mL) is added to the flask, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: The reaction mixture is refluxed for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to afford the pure 1,3,5-trisubstituted 2-pyrazoline.

Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines

-

Reaction Mixture Preparation: In a microwave-safe vessel, the chalcone (1 mmol), hydrazine derivative (1.2 mmol), and a suitable solvent (e.g., ethanol or acetic acid, 5-10 mL) are combined.

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified power (e.g., 300-500 W) for a short duration (typically 3-10 minutes).

-

Isolation and Purification: After irradiation, the vessel is cooled to room temperature. The reaction mixture is then poured into crushed ice. The solid product that separates out is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Protocol 3: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazolines

-

Initial Condensation: An aromatic aldehyde (1 mmol) and an acetophenone derivative (1 mmol) are dissolved in ethanol. A catalytic amount of a base (e.g., aqueous NaOH) is added, and the mixture is stirred at room temperature to form the chalcone in situ.

-

Cyclization: After the formation of the chalcone (monitored by TLC), a hydrazine derivative (1.2 mmol) is added to the reaction mixture.

-

Reaction Completion and Work-up: The mixture is then refluxed until the reaction is complete. The work-up and purification follow the procedure described in Protocol 1.

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows in the synthesis of 1,4,5-trisubstituted 2-pyrazolines.

Caption: General reaction mechanism for the synthesis of 1,4,5-trisubstituted 2-pyrazolines.

Caption: Experimental workflow for the conventional synthesis of 2-pyrazolines.

Caption: Logical relationship in a one-pot, three-component synthesis of 2-pyrazolines.

A Technical Guide to the Structure-Activity Relationship of Pyrazoline Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazoline analogs as potent inhibitors of various protein kinases. Pyrazoline scaffolds have garnered significant attention in medicinal chemistry due to their synthetic accessibility and diverse biological activities, particularly in oncology.[1][2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][4] This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes complex biological and experimental processes to facilitate the rational design of next-generation pyrazoline-based kinase inhibitors.

Overview of Pyrazoline Scaffolds

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] Their structural versatility allows for modification at multiple positions, primarily the N1, C3, and C5 positions of the pyrazoline ring. These modifications significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Many pyrazoline derivatives have demonstrated remarkable cytotoxic activities against a range of cancer cell lines by targeting key protein kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[5][6]

SAR of Pyrazoline Analogs Targeting Specific Kinases

The potency and selectivity of pyrazoline analogs are dictated by the nature and position of substituents on the core scaffold. The following sections explore the SAR for several key kinase targets.

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth and division.[4] Its overexpression or mutation is linked to the development of various carcinomas.[4][7] Thiazolyl-pyrazoline compounds, in particular, have been investigated as potent EGFR inhibitors.[3]

Key SAR Insights for EGFR Inhibition:

-

N-1 Position: The presence of an N-phenyl group on the pyrazoline ring is often crucial for activity.

-

C-3 and C-5 Positions: Aryl substitutions at these positions are common. The nature of substituents on these aryl rings significantly modulates activity. For instance, in a series of thiazolyl-pyrazoline derivatives, a 3,4-dimethoxy substitution on the C-5 phenyl ring resulted in improved EGFR inhibitory activity.[8]

-

Hybrid Molecules: Conjugating the pyrazoline scaffold with other heterocyclic rings like thiazole or quinoline has proven to be a successful strategy for developing potent EGFR inhibitors.[3][9] For example, a thiazole bearing quinoline-pyrazoline conjugate showed remarkable activity with an EGFR inhibition IC50 of 31.80 nM.[3]

Table 1: SAR Data for Selected Pyrazoline Analogs as EGFR Inhibitors

| Compound ID | Core Structure | Key Substitutions | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| Compound 42 | Thiazolyl-Pyrazoline | - | EGFR | 60 | [3] |

| Compound 22 | Quinoline-Pyrazoline-Thiazole | - | EGFR | 31.80 | [3] |

| Compound 12 | 4-Methoxyphenyl Pyrimidine | - | EGFR | 71 | [10] |

| Compound 10d | Thiazolyl-Pyrazoline | 3,4-dimethoxy on C-5 phenyl | EGFR | 32.5 | [8] |

| Compound 29 | Pyrazole Derivative | - | EGFR | 210 |[11] |

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[12] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy.

Key SAR Insights for VEGFR-2 Inhibition:

-

Dual Inhibition: Many pyrazoline derivatives have been developed as dual EGFR/VEGFR-2 inhibitors.[8][10] Often, structural modifications that favor EGFR inhibition also confer activity against VEGFR-2.

-

Piperazine-Chalcone Hybrids: The synthesis of piperazine-chalcone hybrids and their related pyrazoline analogues has yielded potent VEGFR-2 inhibitors, with IC50 values in the sub-micromolar range (0.57 µM to 1.48 µM).[6][13]

-

Substitution Pattern: For thiazolyl-pyrazolines, grafting a second methoxy group onto the amide-bearing counterpart (compound 10d) produced the most potent VEGFR-2 inhibitor in one study, with an IC50 of 43.0 nM.[8]

Table 2: SAR Data for Selected Pyrazoline Analogs as VEGFR-2 Inhibitors

| Compound ID | Core Structure | Key Substitutions | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| Compound 12 | 4-Methoxyphenyl Pyrimidine | - | VEGFR-2 | 98 | [10] |

| Compound 10d | Thiazolyl-Pyrazoline | 3,4-dimethoxy on C-5 phenyl | VEGFR-2 | 43.0 | [8] |

| Compound Vd | Piperazine-Pyrazoline | - | VEGFR-2 | 570 | [6][13] |

| Compound B1 | Thiazolidinedione-Pyrazoline | - | VEGFR-2 | 200 | [12] |

| PB16 | Thiazolidinedione-Pyrazoline | - | VEGFR-2 | 600 |[12] |

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression.[14][15] Their overexpression is linked to various cancers, making them attractive therapeutic targets.[15]

Key SAR Insights for Aurora Kinase Inhibition:

-

Pyrazolopyrimidine Core: A pyrazolo[3,4-d]pyrimidine core has been used to develop dual inhibitors of Aurora kinases and CDK1.[14]

-

N-phenyl Pyrazole-4-carboxamides: This class of compounds has been explored for Aurora A kinase inhibition, with 2D-QSAR studies helping to elucidate the structural requirements for activity.[16]

-

Selectivity: While some compounds show pan-Aurora inhibition, others can be optimized for selectivity. For example, a pyrazole-benzimidazole fragment showed higher affinity for Aurora A over CDK2 due to hydrophobic interactions in the binding cleft.[17]

Table 3: SAR Data for Selected Pyrazoline/Pyrazole Analogs as Aurora Kinase Inhibitors

| Compound ID | Core Structure | Target Kinase(s) | IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 7 | Pyrazolyl Benzimidazole | Aurora A / Aurora B | 28.9 / 2.2 | [11] |

| Compound 8 | Pyrazole Derivative | Aurora A / Aurora B | 35 / 75 | [11] |

| AT9283 (16) | Pyrazol-4-yl Urea | Aurora A / Aurora B | ~3 / ~3 | [17] |

| Compound 6 | Pyrazole Derivative | Aurora Kinase | 160 |[11] |

Experimental Protocols

The evaluation of pyrazoline analogs as kinase inhibitors involves a series of biochemical and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays, such as ADP-Glo™, are commonly used.[18][19]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Detailed Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), ATP solution, purified kinase enzyme, and substrate peptide. Dilute pyrazoline test compounds to desired concentrations in DMSO.

-

Kinase Reaction: In a 96-well or 384-well plate, add 5 µL of the test compound or vehicle (DMSO control).

-

Add 10 µL of a master mix containing the kinase and substrate peptide.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate percent inhibition relative to the vehicle control and determine IC50 values using non-linear regression analysis.

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[20][21] It is used to determine the cytotoxic effects of the pyrazoline inhibitors on cancer cell lines.

Principle: Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.[20][22]

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 4,000-8,000 cells/well and incubate for 24 hours to allow for attachment.[22]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazoline compounds and incubate for a desired period (e.g., 48 or 72 hours).[23]

-

Reagent Addition: Add 10-20 µL of MTT (or MTS) solution to each well to achieve a final concentration of approximately 0.4-0.5 mg/mL.[20]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[20]

-

Solubilization: If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20] (This step is not required for MTS).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualizations: Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts in the research and development of pyrazoline kinase inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazoline analogs.

References

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. design-synthesis-and-sar-studies-of-novel-4-methoxyphenyl-pyrazole-and-pyrimidine-derivatives-as-potential-dual-tyrosine-kinase-inhibitors-targeting-both-egfr-and-vegfr-2 - Ask this paper | Bohrium [bohrium.com]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery of New Bioactive Pyrazoline Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Pyrazoline, a five-membered heterocyclic molecule with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[3][4] The structural versatility of the pyrazoline ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop new therapeutic agents with improved potency and reduced toxicity.[3][5] This technical guide provides an in-depth overview of the discovery of new bioactive pyrazoline scaffolds, focusing on synthetic protocols, biological evaluation methods, and structure-activity relationships (SAR).

General Synthesis of Bioactive Pyrazoline Scaffolds

The most prevalent and versatile method for synthesizing 2-pyrazoline derivatives involves a two-step process: the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with a hydrazine derivative.[6][7]

Experimental Protocol: Two-Step Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

-

Dissolution: Dissolve an appropriate substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a base (e.g., 20-40% aqueous NaOH or KOH) to the solution dropwise while stirring at room temperature.

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Purification: The precipitated solid (chalcone) is filtered, washed thoroughly with water until neutral, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone intermediate.

Step 2: Cyclization to form Pyrazoline

-

Reaction Mixture: Dissolve the synthesized chalcone (1 equivalent) in a solvent like glacial acetic acid or ethanol.[8][9]

-

Addition of Hydrazine: Add a hydrazine derivative, such as hydrazine hydrate, phenylhydrazine, or thiosemicarbazide (1.2 equivalents), to the solution.[9][10]

-

Reflux: Reflux the reaction mixture for 6-12 hours. Monitor the reaction completion using TLC.

-

Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Purification: The resulting solid precipitate (pyrazoline derivative) is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product.

-

Characterization: Confirm the structure of the synthesized pyrazoline derivatives using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]

Workflow for Pyrazoline Scaffold Discovery

The logical progression from initial concept to a potential drug candidate is outlined below. This workflow involves design, synthesis, multi-stage screening, and optimization.

Caption: General workflow for the discovery and development of bioactive pyrazoline scaffolds.

Anticancer Activity of Pyrazoline Scaffolds

Pyrazoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[11][12] Their mechanisms of action often involve the inhibition of critical cellular targets like kinases and enzymes essential for cancer cell proliferation.[11][13]

Mechanism of Action: Topoisomerase II Inhibition

A key anticancer mechanism for some pyrazoline scaffolds is the inhibition of Topoisomerase II (Topo II), an enzyme crucial for managing DNA tangles during replication and transcription.[14] By inhibiting Topo II, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis.[14][15]

Caption: Signaling pathway for Topo II inhibition by pyrazoline scaffolds leading to apoptosis.

Data Presentation: Anticancer Activity

The following table summarizes the in-vitro cytotoxic activity of selected pyrazoline derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | C3-Substituent | C5-Substituent | N1-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7d | Indole | Thiochromene fused | H | MGC-803 (Gastric) | 15.43 | [14][15] |

| 7f | Indole | Thiochromene fused | H | MGC-803 (Gastric) | 20.54 | [14][15] |

| 11 | 2-Thienyl | 4-Chlorophenyl | Acetyl-oxadiazole | U251 (Glioblastoma) | 11.9 | [11] |

| 11 | 2-Thienyl | 4-Chlorophenyl | Acetyl-oxadiazole | AsPC-1 (Pancreatic) | 16.8 | [11] |

| 62 | Varies | Varies | Carbothioamide | Raji (Lymphoma) | 6.51 | [16] |

| 161b | Varies | Varies | Imide derivative | A-549 (Lung) | 3.22 | [15] |

| 43 | Varies | Varies | Carbaldehyde | MCF-7 (Breast) | 0.25 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cells (e.g., MGC-803, A549) in a 96-well plate at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14][15]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazoline derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using a dose-response curve.

Anti-inflammatory Activity of Pyrazoline Scaffolds

Pyrazoline derivatives have been investigated for their potent anti-inflammatory properties.[17] A primary mechanism for this activity is the inhibition of nitric oxide (NO) production by suppressing the inducible nitric oxide synthase (iNOS) enzyme.[18] Overproduction of NO is a key feature of inflammatory conditions.

Data Presentation: Anti-inflammatory Activity

The table below presents the anti-inflammatory activity of pyrazoline compounds, often measured by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound ID | Key Structural Feature | Assay | Activity (IC₅₀ or % Inhibition) | Reference |

| 1c | Pyranochalcone origin | NO Production Inhibition (RAW 264.7) | Potent, superior to Indomethacin | [18] |

| 11c | Pyranochalcone origin | NO Production Inhibition (RAW 264.7) | Potent, superior to Indomethacin | [18] |

| 15c | Pyranochalcone origin | NO Production Inhibition (RAW 264.7) | Potent, superior to Indomethacin | [18] |

| 2e | 3-Cyclopropyl, N-thiocarbamoyl | NO Production Inhibition | High Activity | [10] |

| 2n | 3-Cyclopropyl, N-carbamoyl | NO Production Inhibition | High Activity | [10] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach approximately 80% confluence.[18]

-

Pre-treatment: Pre-treat the cells with various concentrations of the test pyrazoline compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. A control group without LPS stimulation is also maintained.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate in the dark at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Antimicrobial Activity of Pyrazoline Scaffolds

The pyrazoline scaffold is a key pharmacophore in the development of novel antimicrobial agents to combat drug resistance.[3][17] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[9]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of pyrazoline derivatives is highly dependent on the nature and position of substituents on the aromatic rings. SAR studies provide a logical framework for optimizing these scaffolds.

Caption: Key structure-activity relationships for the antimicrobial effects of pyrazolines.

Data Presentation: Antimicrobial Activity

This table summarizes the Minimum Inhibitory Concentration (MIC) values of pyrazoline derivatives against various microbial strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Pyrazolo[1,5-a]pyrimidine 58a-j | Bacillus subtilis (G+) | Varies | [19] |

| Pyrazolo[1,5-a]pyrimidine 58a-j | Escherichia coli (G-) | Varies | [19] |

| Pyrazolo[1,5-a]pyrimidine 58a-j | Aspergillus niger (Fungus) | Varies | [19] |

| Pyrazolo[1,5-a]pyrimidine 58a-j | Candida albicans (Fungus) | Varies | [19] |

| Benzenesulfonamide derivatives | S. aureus (G+) | Varies | [9] |

| Benzenesulfonamide derivatives | E. coli (G-) | Varies | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test pyrazoline compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives The pyrazoline scaffold remains a highly valuable and versatile core in modern drug discovery.[3] Its synthetic accessibility and the wide range of biological activities make it a focal point for developing new therapeutic agents.[20] Future research will likely focus on the synthesis of novel, complex pyrazoline hybrids, the exploration of new biological targets, and the use of computational methods for more rational drug design.[2] The development of pyrazolines with dual or multiple pharmacological effects (e.g., combined anti-inflammatory and anticancer activity) also represents a promising frontier for addressing complex diseases.[17]

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advancements in the development of bioactive pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. srrjournals.com [srrjournals.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 4-ethyl-1-methyl-5-propyl-2-pyrazoline

Introduction

2-Pyrazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them valuable scaffolds in drug discovery. This document provides a comprehensive, two-step protocol for the synthesis of a specific trisubstituted 2-pyrazoline, 4-ethyl-1-methyl-5-propyl-2-pyrazoline. The synthesis involves an initial Claisen-Schmidt condensation to form the α,β-unsaturated ketone precursor, followed by a cyclocondensation reaction with methylhydrazine.

Overall Reaction Scheme

The synthesis of 4-ethyl-1-methyl-5-propyl-2-pyrazoline is achieved through a two-step process. First, the α,β-unsaturated ketone, (E)-5-methyl-4-octen-3-one, is synthesized via a base-catalyzed aldol condensation between pentan-2-one and propionaldehyde. Subsequently, this intermediate undergoes a cyclocondensation reaction with methylhydrazine in the presence of an acid catalyst to yield the final 2-pyrazoline product.

Step 1: Synthesis of (E)-5-methyl-4-octen-3-one (α,β-unsaturated ketone)

Pentan-2-one + Propionaldehyde --(NaOH, Ethanol)--> (E)-5-methyl-4-octen-3-one + H₂O

Step 2: Synthesis of 4-ethyl-1-methyl-5-propyl-2-pyrazoline

(E)-5-methyl-4-octen-3-one + Methylhydrazine --(Acetic Acid, Ethanol)--> 4-ethyl-1-methyl-5-propyl-2-pyrazoline + H₂O

Experimental Protocols

Materials and Reagents

-

Pentan-2-one (≥99%)

-

Propionaldehyde (≥99%)

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Methylhydrazine (≥98%)

-

Glacial acetic acid

-